methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride
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Description
Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C12H15Cl2NO2 and its molecular weight is 276.16 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate HCl is 275.0479841 g/mol and the complexity rating of the compound is 251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine rings, including modifications and derivatives, are widely used in medicinal chemistry due to their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage of molecules. Bioactive molecules characterized by pyrrolidine rings have been identified for various therapeutic applications, underscoring the importance of this structural motif in drug design. The review by Li Petri et al. (2021) discusses the versatility of pyrrolidine in drug discovery, highlighting its role in generating compounds for treating human diseases. The structural diversity and modification strategies of pyrrolidine derivatives are examined, demonstrating their significance in developing new therapeutics with selective target activity (Li Petri et al., 2021).
Environmental Impact of Chlorophenols
The environmental persistence and toxicological profiles of chlorophenols, a class of compounds related to the chlorophenyl group in the queried compound, have been assessed due to their widespread industrial use and resultant contamination. Krijgsheld and Gen (1986) evaluated the toxic effects of various chlorophenols on aquatic life, highlighting their moderate toxicity to fish and potential for bioaccumulation. This study underlines the importance of understanding the environmental fate and ecological impact of chlorinated organic compounds, including those related to "Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate HCl" (Krijgsheld & Gen, 1986).
Pharmacological Implications of Stereochemistry
The stereochemistry of compounds, such as the (3R,4S) configuration in the compound of interest, plays a critical role in their pharmacological activity. Research on the stereochemistry of phenylpiracetam and its methyl derivative by Veinberg et al. (2015) illustrates the direct relationship between stereocenters' configuration and biological properties. This study emphasizes the necessity of isolating the most effective stereoisomer to enhance therapeutic efficacy, a principle that is likely relevant to the research and development of "Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate HCl" as well (Veinberg et al., 2015).
Properties
IUPAC Name |
methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUUDZXLKADUHC-DHXVBOOMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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